

# Confirming the Pathogenicity of Novel SORD Gene Mutations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Mutations in the Sorbitol Dehydrogenase (SORD) gene are a significant cause of autosomal recessive hereditary neuropathies, including Charcot-Marie-Tooth disease type 2 (CMT2) and distal hereditary motor neuropathy (dHMN). The pathogenicity of these mutations is primarily attributed to the loss of SORD enzyme function, leading to the toxic accumulation of sorbitol. This guide provides a comparative overview of key experimental data for confirming the pathogenicity of novel SORD gene mutations, detailed experimental protocols, and visual workflows to aid researchers in this process.

## Data Presentation: Comparing the Impact of SORD Gene Mutations

The following table summarizes quantitative data from studies on various SORD gene mutations. A consistent finding across pathogenic variants is the significant elevation of sorbitol levels in patient-derived samples, serving as a reliable biomarker for SORD-deficiency neuropathy.[1][2][3] While direct comparative data on protein expression and enzyme activity for all novel mutations are not yet available in a single study, the profound increase in sorbitol is a strong indicator of functional impairment.



| SORD<br>Gene<br>Mutation            | Genotype                     | Phenotyp<br>e              | Serum Sorbitol Levels (Control: ~0.77 mg/L)                    | SORD Protein Expressi on (in patient fibroblast s) | SORD<br>Enzyme<br>Activity | Referenc<br>e |
|-------------------------------------|------------------------------|----------------------------|----------------------------------------------------------------|----------------------------------------------------|----------------------------|---------------|
| c.757delG<br>(p.Ala253G<br>Infs*27) | Homozygo<br>us               | dHMN/CM<br>T2              | >100-fold<br>increase<br>(Mean:<br>14.82 ±<br>0.780<br>mg/L)   | Complete<br>loss of<br>protein                     | Presumed<br>negligible     | [4][5]        |
| Compound<br>Heterozygo<br>us        | dHMN/CM<br>T2                | Significantl<br>y elevated | Reduced                                                        | Reduced                                            | [4][5]                     |               |
| c.458C>A<br>(p.Ala153A<br>sp)       | Homozygo<br>us               | dHMN/CM<br>T2              | Significantl<br>y elevated                                     | Not<br>reported                                    | Presumed reduced           | [1][2][3][6]  |
| Compound<br>Heterozygo<br>us        | dHMN/CM<br>T2                | Significantl<br>y elevated | Not<br>reported                                                | Presumed reduced                                   | [1][2][3][6]               |               |
| c.403C>G                            | Compound<br>Heterozygo<br>us | dHMN/CM<br>T2              | Elevated<br>(Mean for<br>all patients:<br>17.01 ± 8.9<br>mg/L) | Not<br>reported                                    | Presumed<br>reduced        | [6]           |
| c.379G>A                            | Compound<br>Heterozygo<br>us | dHMN/CM<br>T2              | Elevated<br>(Mean for<br>all patients:<br>17.01 ± 8.9<br>mg/L) | Not<br>reported                                    | Presumed<br>reduced        | [6]           |



| c.68_100+<br>1dup             | Compound<br>Heterozygo<br>us | dHMN/CM<br>T2 | Elevated<br>(Mean for<br>all patients:<br>17.01 ± 8.9<br>mg/L) | Not<br>reported | Presumed reduced    | [6] |
|-------------------------------|------------------------------|---------------|----------------------------------------------------------------|-----------------|---------------------|-----|
| c.850dup                      | Compound<br>Heterozygo<br>us | dHMN/CM<br>T2 | Elevated<br>(Mean for<br>all patients:<br>17.01 ± 8.9<br>mg/L) | Not<br>reported | Presumed<br>reduced | [6] |
| c.786+5G><br>A                | Homozygo<br>us               | dHMN/CM<br>T2 | Elevated<br>(Mean for<br>all patients:<br>17.01 ± 8.9<br>mg/L) | Not<br>reported | Presumed<br>reduced | [6] |
| c.731C>T<br>(p.Pro244L<br>eu) | Compound<br>Heterozygo<br>us | dHMN/CM<br>T2 | Elevated                                                       | Not<br>reported | Presumed reduced    | [7] |
| c.776C>T<br>(p.Ala259V<br>al) | Compound<br>Heterozygo<br>us | dHMN/CM<br>T2 | Elevated                                                       | Not<br>reported | Presumed reduced    | [7] |
| c.851T>C<br>(p.Leu284<br>Pro) | Compound<br>Heterozygo<br>us | dHMN/CM<br>T2 | Elevated                                                       | Not<br>reported | Presumed reduced    | [7] |
| c.361G>C<br>(p.Ala121P<br>ro) | Homozygo<br>us               | dHMN          | Elevated                                                       | Not<br>reported | Presumed reduced    | [8] |

### **Experimental Protocols**

Detailed methodologies for the key experiments cited in the assessment of SORD mutation pathogenicity are provided below.



#### **SORD Protein Expression Analysis by Western Blot**

This protocol outlines the detection and relative quantification of SORD protein in patientderived fibroblasts or other cell lysates.

- a. Sample Preparation (Cell Lysates)
- Culture patient-derived fibroblasts and control cells to 80-90% confluency.
- Wash cells twice with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells on ice using RIPA buffer supplemented with a protease inhibitor cocktail.
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Incubate on ice for 30 minutes with occasional vortexing.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant containing the protein lysate.
- Determine the protein concentration using a BCA protein assay kit.
- b. SDS-PAGE and Electrotransfer
- Prepare protein samples by mixing 20-30 µg of total protein with Laemmli sample buffer and heating at 95°C for 5 minutes.
- Load samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis until the dye
  front reaches the bottom of the gel.
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
- Confirm successful transfer by Ponceau S staining of the membrane.
- c. Immunoblotting



- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Trisbuffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for SORD overnight at 4°C with gentle agitation.
- Wash the membrane three times for 10 minutes each with TBST.
- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again three times for 10 minutes each with TBST.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
- Use a loading control, such as β-actin or GAPDH, to normalize for protein loading.

#### Sorbitol Dehydrogenase (SORD) Enzyme Activity Assay

This colorimetric assay measures the enzymatic activity of SORD by detecting the production of NADH.

- a. Reagents and Materials
- Assay Buffer (e.g., 100 mM Tris-HCl, pH 9.0)
- Substrate Solution (e.g., 500 mM D-Sorbitol)
- NAD+ Solution (e.g., 20 mM)
- Cell lysate from patient-derived and control cells
- 96-well microplate
- Microplate reader capable of measuring absorbance at 340 nm
- b. Assay Procedure



- Prepare a reaction mixture containing assay buffer, NAD+ solution, and D-sorbitol solution.
- Add a standardized amount of protein lysate (e.g., 20-50 μg) to each well of the microplate.
- Initiate the reaction by adding the reaction mixture to each well.
- Immediately measure the absorbance at 340 nm at multiple time points (e.g., every minute for 10-15 minutes) at a constant temperature (e.g., 37°C).
- The rate of increase in absorbance at 340 nm is directly proportional to the SORD enzyme activity.
- Calculate the specific activity (e.g., in μmol/min/mg of protein) by using the molar extinction coefficient of NADH.

#### Sorbitol Level Quantification by Mass Spectrometry

This protocol provides a general workflow for the highly sensitive and specific measurement of sorbitol in biological samples.

- a. Sample Preparation
- Collect patient and control serum or fibroblast cell pellets.
- For fibroblasts, wash the cell pellet with ice-cold PBS.
- Perform a metabolite extraction using a suitable solvent system (e.g., methanol/water).
- Incorporate an internal standard (e.g., a stable isotope-labeled sorbitol) for accurate quantification.
- Centrifuge the samples to pellet cellular debris and collect the supernatant.
- Dry the supernatant under a stream of nitrogen or by lyophilization.
- b. Derivatization (Optional but often recommended for improved chromatographic separation and sensitivity)
- Reconstitute the dried extract in a derivatization agent (e.g., silylation or acylation reagents).



- Incubate at an elevated temperature to complete the reaction.
- Dry the sample again to remove excess derivatization reagent.
- Reconstitute in a solvent compatible with the chromatography system.
- c. LC-MS/MS Analysis
- Inject the prepared sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
- Separate sorbitol from other metabolites using an appropriate chromatography column and gradient.
- Detect and quantify sorbitol and the internal standard using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) in the mass spectrometer.
- Generate a standard curve using known concentrations of sorbitol to accurately quantify the levels in the biological samples.

#### **Mandatory Visualizations**

The following diagrams illustrate key pathways and workflows relevant to the study of SORD gene mutations.



Click to download full resolution via product page



Caption: The Polyol Pathway and the Impact of SORD Mutations.



Click to download full resolution via product page

Caption: Experimental Workflow for Confirming SORD Pathogenicity.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Genotype and phenotype spectrum of Charcot-Marie-Tooth disease due to mutations in SORD [iris.cnr.it]
- 2. academic.oup.com [academic.oup.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. neurology.org [neurology.org]
- 5. BIALLELIC MUTATIONS IN SORD CAUSE A COMMON AND POTENTIALLY TREATABLE HEREDITARY NEUROPATHY WITH IMPLICATIONS FOR DIABETES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SORD-related peripheral neuropathy in a French and Swiss cohort: Clinical features, genetic analyses, and sorbitol dosages PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical and Genetic Features of Biallelic Mutations in SORD in a Series of Chinese Patients With Charcot-Marie-Tooth and Distal Hereditary Motor Neuropathy PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel mutation in SORD gene associated with distal hereditary motor neuropathies -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Confirming the Pathogenicity of Novel SORD Gene Mutations: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8065092#confirming-the-pathogenicity-of-novel-sord-gene-mutations]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com